1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
CAS No.: 1417566-78-9
Cat. No.: VC2721982
Molecular Formula: C8H3BrCl3F3O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417566-78-9 |
|---|---|
| Molecular Formula | C8H3BrCl3F3O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 1-bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3BrCl3F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H |
| Standard InChI Key | WZNDQUHYMCBPTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br |
Introduction
Structural Characteristics
Molecular Structure
1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene belongs to the family of halogenated aromatic compounds. Its structure consists of a benzene ring with three key substituents:
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A bromine atom at position 1
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A trichloromethoxy group (-OCCl₃) at position 2
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A trifluoromethyl group (-CF₃) at position 4
This arrangement creates a highly substituted aromatic compound with multiple halogen atoms, which significantly influences its chemical reactivity and physical properties. The closest structurally characterized analog is 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, which differs only in having fluorine atoms instead of chlorine in the methoxy group .
Predicted Physical Properties
Based on the properties of similar compounds, the following physical characteristics can be predicted:
The presence of multiple halogen atoms (bromine, chlorine, and fluorine) contributes to the compound's relatively high density and boiling point compared to non-halogenated aromatic compounds.
Chemical Properties and Reactivity
Reactivity Patterns
The presence of three electron-withdrawing groups on the benzene ring significantly influences the reactivity of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene. The following reactivity patterns can be anticipated:
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Reduced electron density in the aromatic ring due to multiple electron-withdrawing groups
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Deactivation toward electrophilic aromatic substitution reactions
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Enhanced susceptibility to nucleophilic aromatic substitution, particularly at the bromine position
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Potential for metal-catalyzed coupling reactions involving the carbon-bromine bond
Similar compounds like 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.
Chemical Stability
The compound is expected to exhibit:
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High stability toward oxidation due to the presence of halogen substituents
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Resistance to acidic conditions
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Potential sensitivity to strong bases, which might attack the trichloromethoxy group
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Stability under normal storage conditions, similar to other halogenated aromatic compounds
Applications and Research Relevance
Research Value
The compound's value in research stems from:
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Its unique substitution pattern, offering opportunities for structure-activity relationship studies
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The presence of both trichloromethoxy and trifluoromethyl groups, allowing selective functionalization
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Potential for exploring halogen bonding interactions in crystal engineering
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide insight into the potential properties of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene:
Structure-Property Relationships
The substitution of -OCF₃ with -OCCl₃ in 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is expected to impact the compound's properties in the following ways:
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Physical Properties: Increased molecular weight and likely higher boiling point compared to the trifluoromethoxy analog.
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Electron Distribution: Slightly different electronic effects, as chlorine is less electronegative than fluorine but has stronger polarizability.
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Steric Effects: The larger size of chlorine atoms compared to fluorine may introduce additional steric constraints, potentially affecting reactivity at nearby positions.
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Lipophilicity: Likely increase in LogP value, enhancing lipophilicity compared to fluorinated analogs.
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